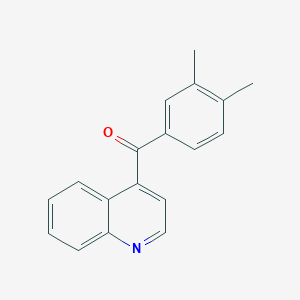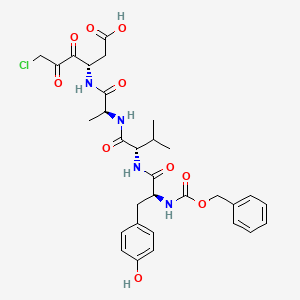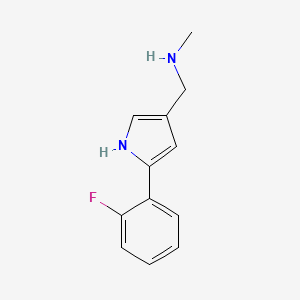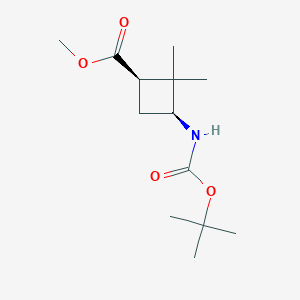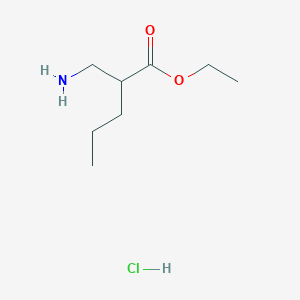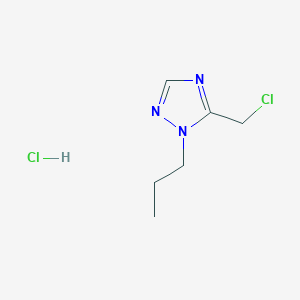![molecular formula C11H6Cl2N4 B1459617 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine CAS No. 1331768-91-2](/img/structure/B1459617.png)
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Vue d'ensemble
Description
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine, or DCPP, is a heterocyclic compound used in a variety of scientific research applications. DCPP has been used to study enzyme inhibition, cell signaling pathways, and other biochemical and physiological processes.
Applications De Recherche Scientifique
Tests pharmaceutiques
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine: est utilisé dans les tests pharmaceutiques comme étalon de référence de haute qualité . Ce composé garantit des résultats précis dans la recherche pharmacologique, en particulier dans le développement de nouveaux médicaments où la précision des mesures et la constance sont essentielles.
Échafaudage antitumoral
Ce composé sert d'échafaudage antitumoral en chimie médicinale . Ses dérivés font partie d'une vaste famille de composés N-hétérocycliques qui ont montré un potentiel significatif dans le traitement du cancer en raison de leur capacité à inhiber la croissance tumorale.
Activité inhibitrice enzymatique
Le composé présente une activité inhibitrice enzymatique, qui est précieuse dans la conception de médicaments . En inhibant des enzymes spécifiques, il peut interférer avec les voies métaboliques essentielles à la survie des cellules cancéreuses, offrant une approche ciblée de la thérapie anticancéreuse.
Synthèse organique
En synthèse organique, This compound est un échafaudage polyvalent qui permet diverses modifications structurales . Cette adaptabilité est bénéfique pour créer une large gamme de molécules synthétiques avec des applications potentielles dans différents domaines de la chimie.
Science des matériaux
Le composé a attiré l'attention en science des matériaux en raison de ses propriétés photophysiques significatives . Ces propriétés peuvent être exploitées dans le développement de nouveaux matériaux avec des caractéristiques optiques spécifiques, telles que les diodes électroluminescentes (LED) ou les capteurs.
Développement de fluorophores
En tant que base pour les fluorophores, ce composé contribue à l'étude des effets solvatofluorochromiques . Les fluorophores dérivés de celui-ci peuvent être utilisés en imagerie biologique et en diagnostics, offrant un moyen non invasif de suivre les processus biologiques.
Inhibition de CDK2 pour le traitement du cancer
Il a été identifié comme un inhibiteur potentiel de CDK2, une kinase dépendante des cyclines impliquée dans la régulation du cycle cellulaire . L'inhibition de CDK2 est une stratégie prometteuse pour cibler sélectivement les cellules tumorales, ce qui en fait un composé précieux dans la recherche sur le cancer.
Synthèse de composés à base de pyrazolo[1,5-a]pyrimidines
La principale voie de synthèse des pyrazolo[1,5-a]pyrimidines permet des modifications structurales à diverses positions, conduisant à la création de divers composés avec des applications thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
this compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This compound fits well into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This results in the inhibition of the growth of examined cell lines .
Analyse Biochimique
Biochemical Properties
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, it promotes apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . The compound also affects cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell survival and proliferation . These effects result in decreased cell viability and increased sensitivity to chemotherapeutic agents .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle and leads to cell cycle arrest . Additionally, the compound modulates gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis . The binding interactions with CDK2 involve hydrogen bonds with key amino acid residues, such as Leu83, which are essential for the compound’s inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against CDK2 and continues to induce cell cycle arrest and apoptosis in cancer cells . Prolonged exposure to the compound can lead to the development of resistance in some cell lines, necessitating combination therapies to enhance its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, the compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, some of which retain biological activity . The compound’s metabolism can affect its pharmacokinetics and bioavailability, influencing its therapeutic efficacy . Additionally, the compound can modulate metabolic flux and alter the levels of key metabolites involved in cell proliferation and apoptosis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound accumulates in specific compartments, such as the nucleus and cytoplasm, where it exerts its biological effects . The localization and accumulation of the compound are influenced by its physicochemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins involved in cell cycle regulation . Additionally, the compound can be found in the cytoplasm, where it affects signaling pathways and gene expression . The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments .
Propriétés
IUPAC Name |
3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNISPCHNKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-](/img/structure/B1459538.png)


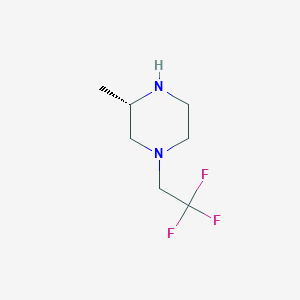
![(3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4R,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B1459542.png)
